molecular formula C10H15NO2 B13045630 1-Amino-1-(4-methoxyphenyl)propan-2-OL

1-Amino-1-(4-methoxyphenyl)propan-2-OL

Cat. No.: B13045630
M. Wt: 181.23 g/mol
InChI Key: ZBXPOHJSNYWSOE-UHFFFAOYSA-N
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Description

1-Amino-1-(4-methoxyphenyl)propan-2-OL is an organic compound with the molecular formula C10H15NO2 It is characterized by the presence of an amino group, a methoxyphenyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-(4-methoxyphenyl)propan-2-OL can be synthesized through several methods. One common approach involves the reaction of 4’-methoxyacetophenone with trimethylsilyl cyanide and zinc iodide under a nitrogen atmosphere. This reaction is typically carried out at room temperature and allowed to stir overnight .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(4-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1-Amino-1-(4-methoxyphenyl)propan-2-OL has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxyphenyl group can interact with hydrophobic regions of proteins, affecting their activity. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

    1-Amino-2-(4-methoxyphenyl)propan-2-OL: This compound has a similar structure but differs in the position of the amino group.

    1-(4-Methoxyphenyl)-2-propanone: This compound lacks the amino group but has a similar methoxyphenyl group.

Uniqueness: 1-Amino-1-(4-methoxyphenyl)propan-2-OL is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

1-amino-1-(4-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H15NO2/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-7,10,12H,11H2,1-2H3

InChI Key

ZBXPOHJSNYWSOE-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)OC)N)O

Origin of Product

United States

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